AR-C 66096 tetrasodium salt

Overview

Description

AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . It blocks ADP-induced inhibition of adenylyl cyclase in vitro and inhibits ADP-induced aggregation of washed human platelets .

Molecular Structure Analysis

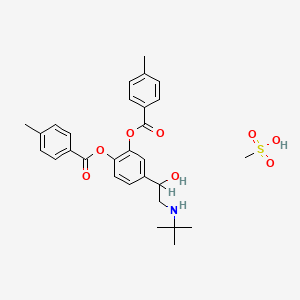

The molecular formula of AR-C 66096 tetrasodium salt is C14H18F2N5Na4O12P3S . Its molecular weight is 703.26 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, sodium, oxygen, phosphorus, and sulfur .Chemical Reactions Analysis

AR-C 66096 tetrasodium salt is known to block ADP-induced inhibition of adenylyl cyclase in vitro . It also inhibits ADP-induced aggregation of washed human platelets .Physical And Chemical Properties Analysis

AR-C 66096 tetrasodium salt has a molecular weight of 703.26 g/mol . It is soluble in water . The compound is stored at -20°C .Scientific Research Applications

AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . This means it blocks the action of P2Y12 receptors, which are a type of protein found on the surface of many cells, including platelets in the blood .

-

Scientific Field: Pharmacology

- Application Summary : AR-C 66096 tetrasodium salt is used in research to study the role of P2Y12 receptors in various biological processes. One of its main applications is in the study of platelet aggregation .

- Methods of Application : In vitro experiments with this compound involve adding it to suspensions of human washed platelets. The compound is added in concentrations ranging from 1-100 nM, and its effects on ADP-induced platelet aggregation are observed .

- Results/Outcomes : AR-C 66096 tetrasodium salt has been shown to cause a concentration-dependent rightward shift in the concentration-effect curves obtained for ADP-induced platelet aggregation. This indicates that it effectively inhibits platelet aggregation .

-

Scientific Field: Vascular Biology

- Application Summary : AR-C 66096 tetrasodium salt is also used to study the role of P2Y12 receptors in the regulation of vascular tone .

- Methods of Application : In ex vivo experiments, the compound is applied to isolated arterial segments (e.g., rabbit ear artery), and its effects on vascular tone are assessed .

- Results/Outcomes : In these experiments, AR-C 66096 tetrasodium salt has been shown to act as a weak full agonist at P2X purinergic receptors, with a pA50 value of 3.68. It can also act as a weak competitive antagonist at P2Y purinergic receptors, with a pKB value of 4.71 .

-

Scientific Field: Neurobiology

- Application Summary : AR-C 66096 tetrasodium salt can be used to study the role of P2Y12 receptors in the nervous system . These receptors are found in various parts of the brain and are involved in a range of neurological processes .

- Methods of Application : In vitro experiments with this compound involve adding it to neuronal cell cultures. The compound is added in varying concentrations, and its effects on neuronal signaling are observed .

- Results/Outcomes : AR-C 66096 tetrasodium salt has been shown to inhibit certain types of neuronal signaling, indicating that P2Y12 receptors play a role in these processes .

-

Scientific Field: Immunology

- Application Summary : AR-C 66096 tetrasodium salt is used to study the role of P2Y12 receptors in the immune system . These receptors are found on various immune cells and are involved in immune responses .

- Methods of Application : In vitro experiments with this compound involve adding it to immune cell cultures. The compound is added in varying concentrations, and its effects on immune cell signaling are observed .

- Results/Outcomes : AR-C 66096 tetrasodium salt has been shown to inhibit certain types of immune cell signaling, indicating that P2Y12 receptors play a role in these processes .

-

Scientific Field: Cardiovascular Research

- Application Summary : AR-C 66096 tetrasodium salt is used in cardiovascular research to study the role of P2Y12 receptors in heart function . These receptors are found in the heart and are involved in various cardiovascular processes .

- Methods of Application : In vitro experiments with this compound involve adding it to heart tissue cultures. The compound is added in varying concentrations, and its effects on heart tissue function are observed .

- Results/Outcomes : AR-C 66096 tetrasodium salt has been shown to affect certain types of heart tissue function, indicating that P2Y12 receptors play a role in these processes .

-

Scientific Field: Cancer Research

- Application Summary : AR-C 66096 tetrasodium salt is used in cancer research to study the role of P2Y12 receptors in cancer cell proliferation . These receptors are found in various types of cancer cells and are involved in cancer cell growth .

- Methods of Application : In vitro experiments with this compound involve adding it to cancer cell cultures. The compound is added in varying concentrations, and its effects on cancer cell proliferation are observed .

- Results/Outcomes : AR-C 66096 tetrasodium salt has been shown to inhibit certain types of cancer cell proliferation, indicating that P2Y12 receptors play a role in these processes .

properties

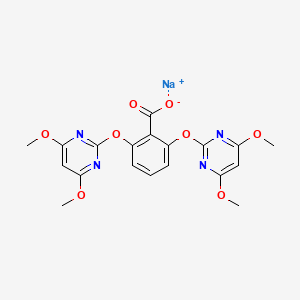

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVOLFQZIGNAQ-HVYRMSERSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N5Na4O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AR-C 66096 tetrasodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)

![1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1667518.png)